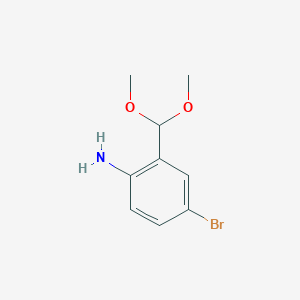

4-Bromo-2-(dimethoxymethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12BrNO2. It is a brominated derivative of aniline, featuring a bromine atom at the 4-position and a dimethoxymethyl group at the 2-position of the aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(dimethoxymethyl)aniline typically involves the bromination of 2-(dimethoxymethyl)aniline. One common method includes the reaction of 2-(dimethoxymethyl)aniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(dimethoxymethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted aniline derivatives depending on the nucleophile used.

Oxidation Reactions: Products include nitrosoaniline or nitroaniline derivatives.

Reduction Reactions: The major product is 2-(dimethoxymethyl)aniline.

Scientific Research Applications

4-Bromo-2-(dimethoxymethyl)aniline is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethoxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Bromoaniline: Lacks the dimethoxymethyl group, making it less sterically hindered and more reactive in certain substitution reactions.

2,4-Dibromoaniline: Contains an additional bromine atom, leading to different reactivity and applications.

4-Bromo-2-methylaniline: Features a methyl group instead of the dimethoxymethyl group, resulting in different electronic and steric properties.

Uniqueness

4-Bromo-2-(dimethoxymethyl)aniline is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Biological Activity

4-Bromo-2-(dimethoxymethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a bromine atom and a dimethoxymethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Chemical Formula : C₉H₁₃BrN₂O₂

- Molecular Weight : 249.12 g/mol

- CAS Number : 24596-19-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the bromine atom enhances its lipophilicity, potentially increasing membrane permeability and facilitating interaction with biological systems. The dimethoxymethyl group may also play a role in modulating the compound's reactivity and selectivity towards specific biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH and ABTS assays have shown that such compounds can scavenge free radicals effectively, which is essential for preventing oxidative stress-related cellular damage .

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antioxidants (Ascorbic Acid) | 95.5 ± 1.2 | 92.3 ± 0.9 |

Antimicrobial Activity

The presence of the bromine atom in the structure has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar properties.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs, making it a candidate for further pharmacokinetic studies.

Study on Antioxidant Properties

In a comparative study examining the antioxidant capabilities of various aniline derivatives, this compound was evaluated alongside standard antioxidants like butylated hydroxytoluene (BHT). The results indicated that while it exhibited lower activity than BHT, it still showed promise as a moderate antioxidant agent, with potential applications in formulations aimed at reducing oxidative stress .

Investigation of Antimicrobial Effects

A series of experiments assessed the antimicrobial efficacy of several brominated anilines against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound demonstrated significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections .

Properties

Molecular Formula |

C9H12BrNO2 |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

4-bromo-2-(dimethoxymethyl)aniline |

InChI |

InChI=1S/C9H12BrNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3 |

InChI Key |

GHBKLBRCHFTNQP-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=CC(=C1)Br)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.